Thermodynamic Differentiation: 6-Amino-1,3-dimethyluracil vs. Non-Methylated 6-Aminouracil
In a comparative thermochemical study using static bomb combustion calorimetry and differential scanning calorimetry (DSC), 6-amino-1,3-dimethyluracil exhibited a distinct standard molar enthalpy of formation and molar heat capacity profile relative to its non-methylated analog, 6-aminouracil. This difference is attributed to the stabilizing and structural effects of the N1 and N3 methyl groups [1].
| Evidence Dimension | Standard Molar Enthalpy of Combustion (ΔcHm∘) |
|---|---|
| Target Compound Data | -4326.5 ± 2.8 kJ·mol⁻¹ |
| Comparator Or Baseline | 6-aminouracil: -2731.3 ± 1.8 kJ·mol⁻¹ |
| Quantified Difference | Magnitude of combustion enthalpy is 1.58× greater for the dimethylated derivative, indicating a significantly more exothermic combustion profile due to methyl group contributions. |
| Conditions | T = 298.15 K, static bomb combustion calorimeter [1] |
Why This Matters
This direct head-to-head comparison establishes a quantifiable, thermodynamic basis for differentiating 6-amino-1,3-dimethyluracil from its non-methylated analog, which is critical for processes involving energy balance, stability assessment, and safety calculations during large-scale procurement.
- [1] Experimental study on the thermochemistry of some amino derivatives of uracil. (2011). The Journal of Chemical Thermodynamics, 43(8), 1185-1191. View Source
